molecular formula C15H20N2O3S2 B4963012 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate

2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate

Cat. No. B4963012
M. Wt: 340.5 g/mol
InChI Key: YCTRVDYPHYXILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate, also known as DMTP, is a synthetic compound that has been studied for its potential applications in scientific research. DMTP is a thieno[2,3-d]pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis. Additionally, this compound has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is its potential as a new cancer treatment. It has been shown to have cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments. Additionally, this compound has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases. However, one limitation of this compound is its potential toxicity, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. One direction is the development of new cancer treatments based on the cytotoxic effects of this compound on cancer cells. Another direction is the study of this compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of this compound, and to identify any potential side effects or toxicities.

Synthesis Methods

The synthesis of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography.

Scientific Research Applications

2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-ethoxyethyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-5-19-6-7-20-15(18)11(4)22-14-12-9(2)10(3)21-13(12)16-8-17-14/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTRVDYPHYXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)SC1=NC=NC2=C1C(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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